3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is a chemical compound with the molecular formula and a molecular weight of 302.17 g/mol. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and biological activity. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features and reactivity.
The presence of the trifluoromethyl groups enhances the electrophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.
Research indicates that 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid exhibits notable biological activities, particularly as an anti-inflammatory and analgesic agent. Its structure allows it to interact effectively with biological targets, potentially modulating pathways involved in inflammation and pain perception. Studies have shown that compounds with similar structures often demonstrate significant activity against various biological systems, making them candidates for drug development.
Several synthetic routes can be employed to produce 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid:
3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several potential applications:
Interaction studies involving 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid focus on its binding affinity and mechanism of action within biological systems. These studies typically utilize techniques such as:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | 0.90 | Contains only one trifluoromethyl group |
3-(Trifluoromethyl)phenylacetic acid | 351-35-9 | 0.90 | Lacks the hydroxy group |
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid | 1214352-00-7 | 0.90 | Methyl substitution on phenyl ring |
2-(Trifluoromethyl)phenylacetic acid | 3038-48-0 | 0.86 | Simpler structure without additional functional groups |
2,4-Bis(trifluoromethyl)phenylacetic acid | 177952-39-5 | 0.86 | Contains two trifluoromethyl groups |
The unique combination of structural elements in 3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid contributes to its distinct chemical behavior and potential applications compared to these similar compounds.
Recent advances in catalytic systems have significantly improved the efficiency of synthesizing fluorinated arylpropanoic acids. A prominent method involves Friedel-Crafts alkylation-cycloacylation using superacidic conditions. Trifluoromethanesulfonic acid (TfOH) activates 2-(trifluoromethyl)acrylic acid, enabling tandem alkylation and cyclization with arenes or phenols to yield trifluoromethylated arylpropanoic acids. This one-pot approach minimizes intermediate isolation steps and achieves yields exceeding 70% for dihydrocoumarin and indanone derivatives.
Ab initio theoretical calculations rationalize the reaction mechanism, identifying a zwitterionic intermediate stabilized by the superacidic environment. This intermediate facilitates electrophilic aromatic substitution at the meta position of the aryl ring, driven by the electron-withdrawing trifluoromethyl groups. Comparative studies show that TfOH outperforms conventional Lewis acids like AlCl₃ in regioselectivity, particularly for sterically hindered substrates.
Palladium-catalyzed cross-coupling has also emerged as a viable strategy. For example, α-fluorinated benzylic triflones undergo Suzuki-Miyaura coupling with arylboronic acids to construct α-fluorinated diarylmethanes, which can be further functionalized into target propanoic acid derivatives. This method excels in late-stage diversification, enabling the introduction of fluorinated motifs into complex pharmaceutical intermediates.
Solvent selection critically influences reaction kinetics and stereochemical outcomes. A study optimizing the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids revealed that diethyl ether maximizes enantiomeric excess (70% ee) and conversion rates (48% yield) during esterification with bis(α-naphthyl)methanol. The table below summarizes solvent effects:
Solvent | Ester Yield (%) | Carboxylic Acid Yield (%) | Ester ee (%) |
---|---|---|---|
CH₂Cl₂ | 13 | 80 | 91 |
THF | 31 | 52 | 92 |
DMF | 18 | 46 | 90 |
Et₂O | 47 | 40 | 87 |
Lowering the temperature to 0°C in Et₂O reduces side reactions, while maintaining i-Pr₂NEt at 0.5 equivalents prevents premature quenching of the active acyl intermediate. These conditions balance reaction velocity and selectivity, making Et₂O the solvent of choice for large-scale syntheses.
Enantioselective introduction of the hydroxy group remains a central challenge. Chiral acyl-transfer catalysts, such as (+)-benzotetramisole (BTM), enable kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acids. This system achieves up to 92% ee for the (S)-ester by selectively acylating the (R)-enantiomer, leaving the (S)-carboxylic acid enriched. The reaction proceeds via a zwitterionic transition state, where BTM’s binaphthyl scaffold induces axial chirality, directing nucleophilic attack by the alcohol.
Alternative approaches employ Garner’s aldehyde as a chiral auxiliary for stereocontrolled synthesis of α-amino-β-hydroxypropanoic acid analogs. While originally developed for amino acid derivatives, this strategy has been adapted to fluorinated systems by substituting the hydroxyl group with fluorine at the β-position.